3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core linked to a thiophene moiety
Mechanism of Action
Cyanoacetamides
are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Thiophenes
, on the other hand, are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzamide precursor.
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The thiophene derivative is then reacted with a benzamide derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Formation of 3-amino-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(thiophen-2-ylmethyl)benzamide
- 3-cyano-N-((5-methylthiophen-2-yl)methyl)benzamide
- 3-cyano-N-((5-(methoxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of the hydroxy group on the thiophene ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can significantly influence its biological activity and material properties .
Properties
IUPAC Name |
3-cyano-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11,17,21H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHKLJQIXVFYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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